molecular formula C7H6O4 B1252932 (1r,6s)-3-(Hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione CAS No. 32180-43-1

(1r,6s)-3-(Hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione

Cat. No. B1252932
CAS RN: 32180-43-1
M. Wt: 154.12 g/mol
InChI Key: PLELZLHJHUZIGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1r,6s)-3-(Hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione is a natural product found in Phyllosticta with data available.

Scientific Research Applications

Antitumor Potential Research has indicated the synthesis of derivatives and analogues of similar compounds, such as 2,3-bis(hydroxymethyl)-7-oxabicyclo[2.2.1]hept-2-ene, showing potential in antitumor applications. One derivative demonstrated significant inhibition in a leukemia tissue culture assay, although in vivo antileukemic activity was not reproducible (Anderson, Dewey, & Mulumba, 1979).

Synthetic Chemistry Applications

  • Stereoselective synthesis techniques involving similar structures have been developed, leading to the creation of new compounds with potential applications in various fields, including pharmaceuticals (Jotterand & Vogel, 1998).
  • The compound's structure has been studied for its potential in forming supramolecular networks through hydrogen bonding, which can be crucial in material science (Wang & Peng, 2007).

Material Science and Polymer Development

  • A derivative of this compound has been used in the toughening of polylactide, a biodegradable polyester, indicating its potential utility in enhancing material properties (Jing & Hillmyer, 2008).

Synthesis of Bioactive Molecules

  • Various synthesis methods involving related structures have been explored to produce bioactive molecules. This includes the synthesis of differentially substituted polyhydroxylated derivatives with potential antitumor and glycosidase inhibitor activity (Khlevin, Sosonyuk, Proskurnina, & Zefirov, 2012).

Catalytic and Organic Reaction Research

  • Research in organic chemistry has utilized similar structures in studying reactions like the Diels-Alder reaction and Claisen rearrangement, which are fundamental in synthetic organic chemistry (Robertson & Fowler, 2006).

properties

IUPAC Name

3-(hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4/c8-2-3-1-4(9)6-7(11-6)5(3)10/h1,6-8H,2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLELZLHJHUZIGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C2C(C1=O)O2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20532232
Record name 3-(Hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20532232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione

CAS RN

32180-43-1
Record name 3-(Hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20532232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1r,6s)-3-(Hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione
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(1r,6s)-3-(Hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione
Reactant of Route 3
(1r,6s)-3-(Hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione
Reactant of Route 4
(1r,6s)-3-(Hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione
Reactant of Route 5
(1r,6s)-3-(Hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione
Reactant of Route 6
(1r,6s)-3-(Hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione

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